molecular formula C12H18N2O2 B7628310 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid

Cat. No.: B7628310
M. Wt: 222.28 g/mol
InChI Key: HGTJQGSZVGOWGT-UHFFFAOYSA-N
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Description

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cycloheptane ring attached to a carboxylic acid group and a 4-methylpyrazole moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrazole with cycloheptanone in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid is unique due to its combination of a cycloheptane ring and a 4-methylpyrazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives .

Properties

IUPAC Name

1-(4-methylpyrazol-1-yl)cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10-8-13-14(9-10)12(11(15)16)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTJQGSZVGOWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2(CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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